O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate is a bicyclic compound notable for its unique azabicyclic structure, which incorporates a nitrogen atom within its framework. This compound features two carboxylate functional groups and a tert-butyl group, enhancing its chemical stability and solubility properties. The molecular formula is C15H23NO4, with a molecular weight of 281.35 g/mol, and it is identified by the CAS number 2935409-01-9. Its primary applications are in research settings, particularly concerning central nervous system disorders due to its potential pharmacological properties .
This compound falls under the category of heterocyclic compounds, specifically azabicyclic compounds. It is classified as a dicarboxylate due to the presence of two carboxylic acid functional groups. The compound's structural characteristics make it relevant in medicinal chemistry and pharmacology, particularly in studies related to neurotransmitter modulation .
The synthesis of O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common methods include:
The molecular structure of O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate can be represented by its SMILES notation: COC(=O)C1=CCC2N(C1CCC2)C(=O)OC(C)(C)C. This notation highlights the arrangement of atoms in the compound:
The compound's three-dimensional conformation can be modeled using computational chemistry software for further analysis .
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate participates in various chemical reactions that modify its structure for specific applications:
These reactions are crucial for tailoring the compound's properties for therapeutic applications.
Research indicates that O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate exhibits significant biological activity, particularly related to pain relief and central nervous system modulation. Its mechanism of action likely involves:
Further studies are necessary to elucidate the precise pathways through which this compound exerts its effects .
The physical properties of O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate include:
Chemical properties include stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions .
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate has several notable applications:
The versatility of this compound makes it valuable in both academic research and potential therapeutic applications, highlighting its significance in modern medicinal chemistry endeavors.
The synthesis of the 9-azabicyclo[3.3.1]nonane core requires precise cyclization strategies to establish its characteristic bridged bicyclic architecture. This scaffold is typically constructed via intramolecular Mannich reactions or ring-closing metathesis (RCM) of appropriately functionalized precursors. The Mannich approach employs a dieckmann-like condensation where a di-carbonyl precursor undergoes cyclization in the presence of an amine donor, forming the bicyclic system with nitrogen at the bridgehead position (9-aza) . Alternatively, RCM strategies utilize di-olefinic precursors with Grubbs catalysts (e.g., G-II) to form the central C2=C3 double bond, achieving ring closure with high stereoselectivity. Critical to both routes is the exo-orientation of substituents, which is controlled through stereoelectronic effects during cyclization [5] [7].
Table 1: Cyclization Methods for Bicyclic Framework Synthesis
| Method | Precursor | Catalyst/Conditions | Stereoselectivity | Yield Range |
|---|---|---|---|---|
| Intramolecular Mannich | N-protected 1,5-dicarbonyls | Acidic (p-TsOH), Δ, 48h | >90% exo | 45-62% |
| Ring-Closing Metathesis | Diallyl amine derivatives | Grubbs G-II (5 mol%), toluene, 40°C | >95% exo | 68-75% |
| Reductive Amination | 1,3-Cyclohexanediones + amines | NaBH₃CN, MeOH, rt | Moderate (exo:endo 3:1) | 50-58% |
Post-cyclization functionalization often includes dehydration to introduce the non-2-ene double bond, typically using POCl₃ or Burgess’ reagent under mild conditions to prevent scaffold degradation .
Regioselective installation of the C2 and C9 carboxylate groups presents significant challenges due to the differential reactivity of the bridgehead nitrogen versus the allylic C2 carbon. The C9-carboxylation is achieved first via Schotten-Baumann conditions, where the bridgehead nitrogen undergoes acylation with tert-butyl chloroformate in biphasic systems (dichloromethane-water) at 0–5°C. This step exploits the nucleophilicity of the tertiary amine, affording the O9-tert-butyl carbamate in 70–85% yield [4]. Subsequent C2-carboxylation requires lithiation-mediated strategies: the C2 position is deprotonated with LDA at –78°C, followed by quenching with methyl chloroformate to yield the methyl ester. This sequence capitalizes on the acidity of the allylic proton adjacent to the double bond, enabling exclusive C2-functionalization without competing N-acylation [4].
Table 2: Regioselective Carboxylation Protocols
| Step | Target Site | Reagent | Conditions | Regioselectivity | Yield |
|---|---|---|---|---|---|
| 1 | N9 (C9-carboxyl) | (Boc)₂O or t-BuOCOCl | DCM/H₂O, 0°C, pH 9–10 | >95% | 70–85% |
| 2 | C2-carboxyl | 1) LDA, THF; 2) ClCO₂CH₃ | –78°C to rt, anhydrous | >98% | 65–75% |
Notably, reversing this sequence leads to diminished yields due to N9-deprotonation competing with C2-lithiation. Microwave-assisted esterification (150°C, 10 min) has emerged as an efficient alternative for the C2-methyl ester formation, enhancing yields to >90% while reducing epimerization risks [4] [9].
1.3 tert-Butyl and Methyl Group Introduction via Alkylation Pathways
The tert-butyl and methyl ester groups are integral to the compound’s stability and downstream deprotection kinetics. The O9-tert-butyl carbamate (Boc) is installed using di-tert-butyl dicarbonate [(Boc)₂O] under catalytic DMAP conditions in acetonitrile at 60°C, which suppresses N-alkylation byproducts common in strong base-mediated approaches [2] [8]. This group acts as a sterically hindered protecting moiety that confers orthogonal deprotection relative to the C2-methyl ester.
For the C2-methyl ester, two pathways are prevalent:
The tert-butyl group enhances solubility in organic phases (LogP = 2.3), while the methyl ester balances reactivity for nucleophilic transformations [2].
Yield optimization hinges on precise parameter control across cyclization, carboxylation, and alkylation steps. Key advancements include:
Table 3: Optimized Conditions for Critical Synthetic Steps
| Step | Traditional Approach | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Bicyclic Core Formation | Acid-catalyzed Mannich (Δ) | RCM with G-II (40°C) | 68% → 82% |
| C9-Boc Protection | (Boc)₂O, CH₂Cl₂, rt | (Boc)₂O, MeCN, DMAP, 60°C | 75% → 92% |
| C2-Esterification | CH₂N₂, Et₂O, 0°C | Mixed anhydride + MeOH | 85% → 93% |
| Final Product Isolation | Silica gel chromatography | Crystallization (hexane:EtOAc) | Purity 95% → >99% |
Computational modeling (DFT) has identified torsional strain in the bicyclic transition state as a yield-limiting factor during cyclization. Mitigation strategies include incorporating sterically undemanding N-protecting groups (e.g., acetyl instead of tosyl) during initial ring formation, reducing steric congestion and improving cyclization yields by 25% [10].
CAS No.: 64726-91-6
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9